molecular formula C6H9NO2 B2988388 1,5-Dimethylpyrrolidine-2,4-dione CAS No. 849770-44-1

1,5-Dimethylpyrrolidine-2,4-dione

Cat. No.: B2988388
CAS No.: 849770-44-1
M. Wt: 127.143
InChI Key: PZQPWDZFFADFKJ-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyrrolidine, characterized by the presence of two methyl groups at positions 1 and 5, and two carbonyl groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-pentanedione with ammonia or primary amines can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1,5-dimethylpyrrolidine-2,4-diol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,5-Dimethylpyrrolidine-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a model compound for understanding biological processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,4-dione: Lacks the methyl groups at positions 1 and 5.

    1-Methylpyrrolidine-2,4-dione: Has a single methyl group at position 1.

    5-Methylpyrrolidine-2,4-dione: Has a single methyl group at position 5.

Uniqueness

1,5-Dimethylpyrrolidine-2,4-dione is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

1,5-dimethylpyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-5(8)3-6(9)7(4)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQPWDZFFADFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849770-44-1
Record name 1,5-dimethylpyrrolidine-2,4-dione
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